(3S)-3-(Fluoromethyl)pyrrolidine hydrochloride
Description
Significance of Chiral Fluorinated Heterocycles
The introduction of fluorine into organic molecules can profoundly influence their physicochemical and biological properties. Due to its high electronegativity and small size, fluorine can alter a molecule's metabolic stability, binding affinity to biological targets, bioavailability, and acidity (pKa). When a fluorine atom or a fluorinated group is incorporated into a heterocyclic ring, it can lead to more stable compounds with potentially longer biological half-lives.
Chirality, or the "handedness" of a molecule, is a fundamental aspect of molecular recognition in biological systems. Enantiomers, which are non-superimposable mirror images of a chiral molecule, often exhibit distinct pharmacological and toxicological profiles. The strategic synthesis of a single, pure enantiomer is therefore a critical objective in drug development. The combination of fluorine chemistry with chiral heterocycles provides a powerful tool for medicinal chemists to fine-tune molecular properties, leading to drugs with increased potency, selectivity, and reduced side effects.
Contextualizing Pyrrolidine (B122466) Scaffolds in Contemporary Chemical Research
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in pharmaceutical sciences. nih.gov This structural motif is prevalent in a vast array of natural products, particularly alkaloids, and is a core component of numerous FDA-approved drugs. nih.govmdpi.com
The significance of the pyrrolidine scaffold is enhanced by several key features:
Three-Dimensionality : The sp³-hybridized carbon atoms of the saturated pyrrolidine ring confer a non-planar, three-dimensional structure. This allows for a more comprehensive exploration of pharmacophore space compared to flat, aromatic systems. nih.gov
Synthetic Versatility : Pyrrolidine and its derivatives, such as proline, are versatile intermediates and effective chiral controllers in asymmetric synthesis. nih.govmdpi.com They serve as foundational building blocks for constructing more complex molecules. mdpi.com
Overview of (3S)-3-(Fluoromethyl)pyrrolidine Hydrochloride as a Key Intermediate
This compound is a specialized chemical building block that embodies the principles of chirality and fluorination. Its structure consists of a pyrrolidine ring with a fluoromethyl (-CH₂F) group at the 3-position, with the stereochemistry fixed in the (S) configuration. It is typically supplied as a hydrochloride salt, which enhances its stability and solubility in polar solvents, facilitating its use in synthetic reactions.
This compound serves as a key intermediate in organic synthesis, allowing for the direct incorporation of a chiral, fluorinated pyrrolidine moiety into larger, more complex molecules. Its utility is analogous to similar fluorinated pyrrolidines, which are employed as building blocks in the preparation of active pharmaceutical ingredients (APIs). ossila.comsigmaaldrich.com The precise stereochemistry and the presence of the fluoromethyl group make it a valuable tool for developing novel compounds where these specific structural features are desired to achieve a particular biological effect.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 204511-92-4 |
| Molecular Formula | C₅H₁₁ClFN |
| Molecular Weight | 139.60 g/mol |
| Synonyms | (S)-3-(Fluoromethyl)pyrrolidine HCl |
| Configuration | (3S) |
Research Trajectories and Academic Relevance of the Compound
The academic and industrial relevance of this compound lies in its application in drug discovery and development, particularly in structure-activity relationship (SAR) studies. nih.gov The synthesis of novel chemical entities often relies on efficient routes that utilize chiral building blocks to construct target molecules with defined stereochemistry. mdpi.comnih.gov
Research involving this compound and similar fluorinated pyrrolidines is focused on several key areas:
Novel Drug Candidates : Its use as a precursor enables the synthesis of new potential drugs, particularly for conditions where selective interaction with a biological target is crucial. nih.govfrontiersin.org
SAR Exploration : By incorporating this specific fragment, researchers can systematically probe the effect of the fluoromethyl group and the pyrrolidine ring's stereoconfiguration on the biological activity of a lead compound. nih.gov
Development of Synthetic Methodologies : The demand for such specialized building blocks drives research into new and more efficient synthetic methods for their preparation. mdpi.com
The trajectory for compounds like this compound is toward greater use in fragment-based drug design and diversity-oriented synthesis, where its unique combination of chirality, a three-dimensional scaffold, and the electronic influence of fluorine can be exploited to create the next generation of selective and effective therapeutics.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(3S)-3-(fluoromethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN.ClH/c6-3-5-1-2-7-4-5;/h5,7H,1-4H2;1H/t5-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLVCUNOYYRZMV-NUBCRITNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CF.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1CF.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3s 3 Fluoromethyl Pyrrolidine Hydrochloride
Retrosynthetic Analysis of the (3S)-3-(Fluoromethyl)pyrrolidine Hydrochloride Scaffold
Retrosynthetic analysis of this compound identifies key bond disconnections to simplify the target molecule into readily available starting materials. The primary disconnection is the bond between the C3 carbon and the fluoromethyl group, leading to a chiral pyrrolidine-3-methanol precursor or a related derivative with a suitable leaving group. This simplifies the challenge into two main parts: the asymmetric synthesis of a 3-substituted pyrrolidine (B122466) core and the subsequent introduction of fluorine.
Further disconnection of the pyrrolidine ring itself, typically via C-N bond cleavage, can lead to acyclic precursors. For instance, a 1,4-dicarbonyl compound or its equivalent can be a precursor to the pyrrolidine ring through a reductive amination cyclization strategy. An alternative retrosynthetic pathway involves a [3+2] cycloaddition, breaking down the five-membered ring into a two-atom component (dipolarophile) and a three-atom component (azomethine ylide). The stereochemistry at the C3 position is the crucial element that must be controlled in any forward synthesis based on this analysis.
Asymmetric Synthesis Approaches to the Pyrrolidine Core
The construction of the chiral pyrrolidine ring is a central challenge in the synthesis of the target compound. Substituted chiral pyrrolidines are prevalent structural motifs in many biologically active compounds and organocatalysts. researchgate.netmdpi.com Consequently, numerous asymmetric methods have been developed for their synthesis.
Chiral Pool Strategies
The chiral pool approach utilizes readily available, inexpensive enantiopure natural products as starting materials. For the synthesis of (3S)-configured pyrrolidines, amino acids such as (S)-aspartic acid or (S)-pyroglutamic acid are common choices.
For example, synthesis starting from (S)-aspartic acid can provide the necessary carbon backbone and the correct stereochemistry at the future C3 position. nih.gov The synthetic sequence would typically involve the reduction of the side-chain carboxylic acid to a hydroxymethyl group, followed by the reduction of the other carboxylic acid and subsequent cyclization with the amino group to form the pyrrolidine ring. Protecting group strategies are essential throughout this process to ensure chemoselectivity.
Table 1: Chiral Pool Starting Materials for (3S)-Pyrrolidine Synthesis
| Starting Material | Key Features |
|---|---|
| (S)-Aspartic Acid | Provides the C3 stereocenter and all carbon atoms for the ring. |
| (S)-Pyroglutamic Acid | A derivative of glutamic acid, already containing the pyrrolidinone ring. |
| (S)-Malic Acid | Can be converted to a chiral precursor for the pyrrolidine ring. |
Asymmetric Catalysis in Pyrrolidine Ring Formation
Asymmetric catalysis offers a powerful and efficient means to construct the chiral pyrrolidine scaffold with high enantioselectivity. nih.gov These methods create the desired stereocenter during the ring-forming step.
One of the most prominent methods is the catalytic asymmetric 1,3-dipolar cycloaddition between azomethine ylides and electron-deficient alkenes. acs.orgrsc.org The use of chiral metal catalysts (e.g., based on copper, silver, or gold) or organocatalysts can induce high levels of stereocontrol, generating polysubstituted pyrrolidines. researchgate.netthieme-connect.com For the synthesis of a 3-substituted pyrrolidine, the dipolarophile would be a monosubstituted alkene.
Organocatalytic Michael additions are also employed to set the stereocenter. researchgate.net For instance, the enantioselective Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, catalyzed by a chiral secondary amine (like a prolinol derivative), can create a key intermediate which is then cyclized to form the pyrrolidine ring. rsc.orgrsc.org
Table 2: Examples of Asymmetric Catalytic Methods for Pyrrolidine Synthesis
| Reaction Type | Catalyst Type | Description |
|---|---|---|
| 1,3-Dipolar Cycloaddition | Chiral Metal Complex (e.g., Cu, Ag, Au) | Catalyzes the reaction between an azomethine ylide and an alkene to form the pyrrolidine ring enantioselectively. acs.orgrsc.org |
| Michael Addition | Chiral Organocatalyst (e.g., diarylprolinol silyl (B83357) ether) | An enamine-based activation mechanism is used to achieve enantioselective conjugate addition, leading to a precursor for the pyrrolidine ring. researchgate.netnih.gov |
Diastereoselective Synthesis Routes
Diastereoselective strategies build upon existing stereocenters within the molecule to control the formation of new ones. This can be achieved through substrate control, where a chiral starting material directs the stereochemical outcome, or through the use of a chiral auxiliary.
Multicomponent reactions (MCRs) have emerged as an efficient way to construct complex pyrrolidine structures with high diastereoselectivity in a single step. nih.gov For example, a three-component reaction involving an aldehyde, an amine, and a dipolarophile can be catalyzed by a Lewis acid like Ytterbium triflate (Yb(OTf)₃) to yield highly substituted pyrrolidines. organic-chemistry.orgacs.org The relative stereochemistry of the substituents is controlled during the cycloaddition step.
Another approach involves the use of chiral N-tert-butanesulfinylamines. The sulfinyl group acts as a powerful chiral auxiliary, directing the stereoselective addition of nucleophiles or participating in cycloaddition reactions to form pyrrolidine derivatives with excellent diastereocontrol. acs.org The auxiliary can then be removed under mild conditions.
Table 3: Diastereoselective Approaches to Pyrrolidine Synthesis
| Method | Key Feature | Stereochemical Control |
|---|---|---|
| Lewis Acid-Catalyzed MCR | One-pot synthesis from multiple components. nih.gov | High diastereoselectivity is often observed, controlled by the reaction mechanism. organic-chemistry.org |
| Chiral Auxiliary (e.g., N-sulfinyl) | A removable chiral group directs the reaction stereochemistry. acs.org | The chiral auxiliary provides excellent facial selectivity in addition or cycloaddition reactions. |
Introduction of the Fluoromethyl Moiety
The incorporation of fluorine-containing groups into organic molecules is a key strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. tandfonline.comtandfonline.com The introduction of the fluoromethyl group is a critical step in the synthesis of this compound.
Fluorination Strategies for Precursor Compounds
The most common and direct method for introducing the fluoromethyl group is through the nucleophilic fluorination of a precursor containing a hydroxymethyl group or a sulfonyloxymethyl group (e.g., tosyloxymethyl or mesyloxymethyl) at the C3 position.
A common route involves synthesizing (3S)-3-(hydroxymethyl)pyrrolidine, often with the nitrogen protected (e.g., as a Boc-carbamate), and then activating the hydroxyl group. This can be achieved by converting it into a good leaving group, such as a tosylate or mesylate. Subsequent reaction with a nucleophilic fluoride (B91410) source, such as potassium fluoride (KF) with a phase-transfer catalyst or tetrabutylammonium (B224687) fluoride (TBAF), displaces the leaving group to form the C-F bond.
Alternatively, deoxofluorinating reagents can directly convert the hydroxyl group to a fluoro group. Reagents like diethylaminosulfur trifluoride (DAST) and its analogues are effective for this transformation. A patent for the synthesis of the enantiomeric (3R)-3-fluoropyrrolidine describes a process starting from N-Boc-(3S)-3-hydroxypyrrolidine, indicating the viability of fluorinating a hydroxyl precursor. wipo.int This highlights that the conversion of a C3-hydroxymethyl group to a fluoromethyl group is a well-established strategy in the synthesis of related fluorinated pyrrolidines.
Table 4: Common Reagents for Nucleophilic Fluorination
| Reagent(s) | Precursor Functional Group | Description |
|---|---|---|
| Diethylaminosulfur Trifluoride (DAST) | Hydroxymethyl | A deoxofluorinating agent that directly replaces a hydroxyl group with fluorine. |
| Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) | Hydroxymethyl | A more thermally stable alternative to DAST. |
| Potassium Fluoride (KF) / Crown Ether | Mesyloxymethyl, Tosyloxymethyl | A classic Sₙ2 reaction where a sulfonate leaving group is displaced by fluoride. |
Following the successful introduction of the fluoromethyl group, the final step is the removal of any protecting groups (such as the Boc group on the nitrogen) under acidic conditions, which concurrently forms the hydrochloride salt to yield the final target compound.
Stereoselective Fluoromethylation Techniques
Direct stereoselective fluoromethylation, the process of introducing a monofluoromethyl (-CH2F) group onto a prochiral center or reacting with a chiral substrate to form a stereocenter with high diastereoselectivity or enantioselectivity, remains a significant challenge in organic synthesis. While methods for the asymmetric installation of trifluoromethyl (-CF3) groups are more established, direct asymmetric monofluoromethylation is less common. rsc.orgnih.gov For the synthesis of (3S)-3-(Fluoromethyl)pyrrolidine, stereocontrol is typically achieved not by a direct fluoromethylation reaction on a prochiral pyrrolidine precursor, but by utilizing a starting material from the chiral pool, where the stereocenter is already established. Subsequent chemical transformations then introduce the fluoromethyl group while preserving or inverting the pre-existing stereochemistry in a predictable manner, as discussed in the following sections.
Electrophilic and Nucleophilic Fluorination Methodologies
The introduction of fluorine is a pivotal step in the synthesis of (3S)-3-(Fluoromethyl)pyrrolidine. This is primarily accomplished through nucleophilic fluorination of a chiral precursor, which is generally more common and straightforward for this target molecule than electrophilic methods.
Nucleophilic Fluorination
Nucleophilic fluorination is the most prevalent strategy for synthesizing compounds like (3S)-3-(Fluoromethyl)pyrrolidine. This approach typically begins with an enantiomerically pure precursor, such as (S)-1-Boc-3-(hydroxymethyl)pyrrolidine, which is readily available from the chiral pool (e.g., derived from L-glutamic acid). The core principle involves converting the primary alcohol into a good leaving group, followed by its displacement with a fluoride ion (F⁻) via an SN2 mechanism. This inversion of configuration at the carbon bearing the leaving group is a key feature of the reaction pathway. ucla.eduresearchgate.net
Common reagents for this transformation are dialkylaminosulfur trifluorides, such as DAST (diethylaminosulfur trifluoride) and the more thermally stable Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride). sci-hub.se These reagents activate the hydroxyl group in situ, which is then displaced by fluoride.
An alternative two-step nucleophilic approach involves:
Activation of the Hydroxyl Group: The primary alcohol is converted into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs), by reacting it with tosyl chloride or mesyl chloride, respectively, in the presence of a base.
Fluoride Displacement: The sulfonate ester is then treated with a source of nucleophilic fluoride, such as potassium fluoride (KF) with a phase-transfer catalyst (e.g., Kryptofix 222) or tetrabutylammonium fluoride (TBAF), to displace the leaving group and form the C-F bond.
Table 1: Comparison of Common Nucleophilic Deoxyfluorination Reagents
| Reagent | Structure | Key Features |
| DAST (Diethylaminosulfur trifluoride) | (CH₃CH₂)₂NSF₃ | Widely used, effective for primary and secondary alcohols. Thermally unstable, can be hazardous on a large scale. sci-hub.se |
| Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) | (CH₃OCH₂CH₂)₂NSF₃ | More thermally stable and safer alternative to DAST, with similar reactivity. sci-hub.se |
| Fluolead™ (4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride) | C₁₃H₂₀F₃S | Crystalline solid with high thermal stability, easier to handle than DAST. |
| PyFluor (2-Pyridinesulfonyl fluoride) | C₅H₄FNO₂S | Used in combination with a base (e.g., DBU) for deoxyfluorination. |
Electrophilic Fluorination
Electrophilic fluorination involves the reaction of a carbon-centered nucleophile (a carbanion or enolate) with an electrophilic fluorine source ("F⁺"). researchgate.net For the synthesis of (3S)-3-(Fluoromethyl)pyrrolidine, this pathway is less direct. A hypothetical route could involve the generation of an enolate from a protected (S)-pyrrolidine-3-carboxylic acid derivative. This enolate could then be reacted with an electrophilic fluorinating agent. However, this would yield an α-fluoro carbonyl compound, requiring a subsequent challenging and potentially stereochemistry-compromising reduction of both the carbonyl and the carboxylic acid to arrive at the target fluoromethyl group.
Common electrophilic fluorinating agents include N-F reagents like Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI). nih.govnih.gov While powerful for creating C-F bonds at nucleophilic carbon centers, the complexity of the required multi-step sequence makes this approach less practical for the target molecule compared to the nucleophilic route.
Resolution and Enantiomeric Enrichment Techniques
When a synthetic route produces a racemic mixture of 3-(fluoromethyl)pyrrolidine (B3101990), a resolution step is necessary to isolate the desired (3S)-enantiomer. The two primary methods for this separation are classical resolution via diastereomeric salt formation and chiral chromatography. libretexts.org
Classical Resolution via Diastereomeric Salts
This traditional method relies on the reaction of the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This acid-base reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties (e.g., solubility), they can be separated by physical means, most commonly by fractional crystallization. libretexts.org
The steps are as follows:
Reaction of racemic 3-(fluoromethyl)pyrrolidine with an enantiopure chiral acid (e.g., (+)-tartaric acid, (-)-mandelic acid) in a suitable solvent.
Formation of two diastereomeric salts: [(3S)-amine:(+)-acid] and [(3R)-amine:(+)-acid].
Separation of the salts by fractional crystallization, where the less soluble diastereomer precipitates out of the solution.
Isolation of the desired diastereomeric salt and treatment with a base (e.g., NaOH) to neutralize the acid and liberate the enantiomerically pure (3S)-3-(fluoromethyl)pyrrolidine free base.
Enantiomeric Enrichment by Chiral Chromatography
Chiral chromatography is a powerful modern technique for separating enantiomers. ntu.edu.sg It utilizes a chiral stationary phase (CSP) within a high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) column. nih.govnih.gov When the racemic mixture is passed through the column, the two enantiomers interact differently with the chiral stationary phase, leading to different retention times and their separation into two distinct fractions.
Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and are effective for separating a broad range of chiral compounds, including amines. nih.gov This method can be used both analytically to determine enantiomeric purity and preparatively to isolate multi-gram quantities of the desired enantiomer.
Table 2: Comparison of Enantiomeric Resolution Techniques
| Technique | Principle | Advantages | Disadvantages |
| Diastereomeric Salt Formation | Conversion to diastereomers with different physical properties, followed by separation (e.g., crystallization). libretexts.org | Cost-effective for large-scale production; well-established methodology. | Can be time-consuming and labor-intensive; success is dependent on finding a suitable resolving agent and crystallization conditions; theoretical maximum yield is 50% without a racemization step. |
| Chiral Chromatography (HPLC/SFC) | Differential interaction of enantiomers with a chiral stationary phase. ntu.edu.sgnih.gov | High separation efficiency; applicable to a wide range of compounds; can provide high enantiomeric purity (>99% ee); both analytical and preparative scales are possible. | Higher cost of chiral columns and solvents; may be less economical for very large-scale industrial production. |
Synthetic Routes for Hydrochloride Salt Formation
The final step in the synthesis is the formation of the hydrochloride salt. This is a standard and straightforward acid-base reaction performed on the purified (3S)-3-(fluoromethyl)pyrrolidine free base. The salt form is often preferred as it is typically a stable, crystalline solid that is easier to handle, store, and weigh than the free base, which may be a liquid or a low-melting solid.
The procedure generally involves dissolving the enantiomerically pure amine in an anhydrous organic solvent, such as diethyl ether, methanol, or isopropanol (B130326). Then, a solution of hydrogen chloride (HCl) in an organic solvent (e.g., HCl in isopropanol or dioxane) or anhydrous HCl gas is added. The this compound salt, being insoluble in many organic solvents, precipitates from the solution and can be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Recent Advances and Novel Synthetic Pathways
The synthesis of fluorinated heterocycles is a highly active area of research, driven by the significant role these motifs play in medicinal chemistry. rsc.orgnih.gov While specific novel pathways for (3S)-3-(Fluoromethyl)pyrrolidine are not widely published, recent advances in asymmetric synthesis and fluorination chemistry offer new potential routes.
Organocatalysis: The development of asymmetric organocatalysis has provided powerful tools for constructing chiral pyrrolidines from simple acyclic precursors. mdpi.comunibo.it Proline and its derivatives are themselves famous organocatalysts, and methodologies developed in this field could be applied to synthesize chiral pyrrolidine backbones that can later be functionalized.
Advanced Fluorination Reagents: Research continues to yield new fluorinating agents with improved safety profiles, stability, and selectivity. nih.gov The application of these next-generation reagents could lead to more efficient and scalable syntheses of fluorinated building blocks.
Photoredox and Radical-Based Methods: In recent years, photoredox catalysis has emerged as a powerful platform for generating radical intermediates under mild conditions, enabling novel C-F bond-forming reactions. acs.org Decarboxylative fluorination, where a carboxylic acid is replaced by a fluorine atom, is one such strategy that could potentially be adapted to synthesize fluorinated pyrrolidines from corresponding carboxylic acid precursors. nih.gov These cutting-edge methods represent the future of fluorination chemistry and may provide more direct and efficient pathways to compounds like this compound.
Stereochemical Aspects and Chirality Control in 3s 3 Fluoromethyl Pyrrolidine Hydrochloride Synthesis
Importance of (3S) Configuration in Chemical Transformations
The pyrrolidine (B122466) ring is a prevalent scaffold in numerous natural products and pharmaceuticals. beilstein-journals.org The introduction of a fluoromethyl substituent at the C3 position, and specifically in the (S) configuration, imparts unique conformational constraints and electronic properties to the molecule. The chemical and biological properties of substituted pyrrolidine derivatives are highly dependent on their relative stereochemistry. beilstein-journals.orgnih.gov The presence of fluorine can significantly influence stereochemical behavior, thereby affecting molecular properties such as polarity and intermolecular interactions. nih.gov
The electronegativity of the fluorine atom and the C-F bond's ability to act as a hydrogen bond acceptor can lead to specific intramolecular and intermolecular interactions that stabilize certain conformations. researchgate.net These interactions, dictated by the (3S) stereochemistry, can pre-organize the molecule for optimal binding with its biological target, potentially leading to enhanced potency and selectivity. The conformational preferences of the pyrrolidine ring are influenced by the stereoelectronic effects of the fluorine substituent, which can impact the biological roles of the resulting modified peptides and proteins. beilstein-journals.orgnih.gov
Analysis of Stereoisomeric Purity in Synthetic Products
The confirmation of the stereoisomeric purity of (3S)-3-(Fluoromethyl)pyrrolidine hydrochloride is a critical aspect of its synthesis and quality control. Several analytical techniques are employed to determine the enantiomeric excess (ee) of the final product.
Chiral High-Performance Liquid Chromatography (HPLC) is one of the most widely used and reliable methods for separating and quantifying enantiomers. rsc.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated.
Chiral Gas Chromatography (GC) operates on a similar principle to chiral HPLC but is used for volatile compounds. rsc.org The sample is passed through a column with a chiral stationary phase, leading to the separation of the enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool for determining enantiomeric purity. rsc.orgresearchgate.net While the NMR spectra of enantiomers are identical in an achiral solvent, they can be distinguished by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). libretexts.org
Chiral Solvating Agents (CSAs) form transient diastereomeric complexes with the enantiomers in solution. These complexes have different NMR spectra, allowing for the quantification of each enantiomer. libretexts.org
Chiral Derivatizing Agents (CDAs) react with the enantiomers to form stable diastereomers. These diastereomers have distinct NMR spectra, and the ratio of the diastereomers, which corresponds to the ratio of the original enantiomers, can be determined by integrating the relevant signals. researchgate.net
Circular Dichroism (CD) Spectroscopy is a chiroptical method that measures the differential absorption of left- and right-circularly polarized light. nih.gov Enantiomers have mirror-image CD spectra, and this technique can be used for the quantitative analysis of enantiomeric mixtures.
The table below summarizes the key features of these analytical techniques.
| Analytical Technique | Principle of Operation | Advantages | Limitations |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. rsc.org | High accuracy and precision, widely applicable. | Can be time-consuming to develop a method. libretexts.org |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. rsc.org | High resolution for volatile compounds. | Limited to thermally stable and volatile analytes. |
| NMR with Chiral Auxiliaries | Formation of diastereomeric species with distinct NMR spectra. researchgate.netlibretexts.org | Provides structural information, no need for chromophores. | May require derivatization, lower sensitivity than chromatographic methods. researchgate.net |
| Circular Dichroism (CD) | Differential absorption of circularly polarized light by chiral molecules. nih.gov | Non-destructive, can provide information on absolute configuration. | Requires a chromophore near the stereocenter, can be less accurate for ee determination. |
The choice of analytical method depends on the specific properties of the compound, the required level of accuracy, and the available instrumentation. A combination of these techniques is often used to provide a comprehensive analysis of the stereoisomeric purity of this compound.
Applications of 3s 3 Fluoromethyl Pyrrolidine Hydrochloride As a Chiral Building Block
Role in the Construction of Complex Heterocyclic Systems
The rigid, non-planar structure of the pyrrolidine (B122466) ring allows for a three-dimensional exploration of chemical space, which is a significant advantage in drug design. nih.gov (3S)-3-(Fluoromethyl)pyrrolidine hydrochloride serves as a versatile scaffold for the synthesis of more complex heterocyclic systems. Its inherent chirality is crucial for creating stereochemically pure final products, which is often essential for selective interaction with biological targets. unibo.it
The secondary amine of the pyrrolidine ring provides a convenient point of attachment for other molecular fragments through reactions like nucleophilic substitution, reductive amination, or acylation. ossila.com This facilitates its incorporation into larger, multi-ring systems. For instance, fluorinated pyrrolidine building blocks are used to prepare analogues of active pharmaceutical ingredients (APIs) and have been successfully integrated into potent enzyme inhibitors. ossila.comsigmaaldrich.com Examples include the synthesis of inhibitors for neuronal nitric oxide synthase (nNOS) and dipeptidyl peptidase IV, where the pyrrolidine unit forms a core part of the final complex structure. sigmaaldrich.comnih.gov Advanced applications also include the creation of highly complex spiro-heterocyclic frameworks, demonstrating the scaffold's utility in sophisticated molecular architectures. ua.es
Derivatization Strategies for Functionalization of the Pyrrolidine Ring
The primary site for derivatization on the (3S)-3-(Fluoromethyl)pyrrolidine scaffold is the secondary amine. This nitrogen atom can be readily functionalized using a variety of standard organic chemistry transformations. A common initial step is the protection of the amine, often with a tert-butyloxycarbonyl (Boc) group by reacting it with Boc anhydride. google.com This strategy temporarily masks the reactivity of the amine, allowing for modifications at other positions or preventing unwanted side reactions during subsequent synthetic steps.
Once protected or used directly, the pyrrolidine nitrogen can undergo several key reactions:
N-Alkylation: Introduction of alkyl groups via reaction with alkyl halides or through reductive amination with aldehydes or ketones.
N-Acylation: Formation of amides by reacting the amine with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents). This is a common method for linking the pyrrolidine building block to other fragments of a target molecule.
N-Arylation: Formation of a carbon-nitrogen bond with an aromatic ring, often through transition-metal-catalyzed cross-coupling reactions.
These derivatization strategies are fundamental to leveraging the pyrrolidine scaffold in multi-step syntheses, enabling the systematic construction of a diverse library of compounds for structure-activity relationship (SAR) studies. nih.govnih.gov
Utilization in Multi-Step Organic Syntheses
This compound is frequently employed as an intermediate in lengthy, multi-step synthetic routes aimed at producing high-value, complex molecules. Its role as a chiral building block ensures that the stereochemistry at the 3-position is maintained throughout the synthesis, avoiding the need for challenging chiral separations in later stages. mdpi.com
| Application Area | Target Molecule Class | Synthetic Strategy |
| Neurodegenerative Disease | Neuronal Nitric Oxide Synthase (nNOS) Inhibitors | Reductive Amination |
| Parasitic Diseases | Antitrypanosomal Agents | Urea Formation |
| Metabolic Disorders | Dipeptidyl Peptidase IV (DPP-IV) Inhibitors | Amide Coupling |
| Cancer Research | Tyrosine Regulated Kinase Inhibitors | Nucleophilic Substitution |
Formation of Chiral Fluorinated Amine Derivatives
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and lipophilicity. nih.gov By using this compound as a starting material, chemists can efficiently introduce a chiral, fluorinated amine motif into a target structure. The fluorine atom is positioned on a methyl group attached to a stereocenter, providing a specific and fixed three-dimensional arrangement.
The final products derived from this building block are chiral fluorinated amine derivatives. These derivatives have found applications in various therapeutic areas. For instance, a pyrazolopyridazine-based molecule modified with an (S)-3-fluoropyrrolidine moiety showed inhibitory activity against tyrosine regulated kinase, a target relevant to cancer therapy. ossila.com The synthesis of fluorinated pyrrolidine derivatives of cyclohexylglycine amides has also been explored for their potential as inhibitors of dipeptidyl peptidase IV, an enzyme involved in glucose metabolism. sigmaaldrich.com These examples underscore the value of this building block in creating novel, fluorine-containing chemical entities with potential therapeutic applications.
Precursor for Investigational Chemical Probes and Reagents
Beyond its role in the direct synthesis of potential drug candidates, the chiral aminopyrrolidine scaffold can also serve as a precursor for specialized chemical reagents and probes used in research. The unique combination of a chiral center and a reactive amine makes it suitable for creating derivatization agents for analytical applications.
For example, a similar chiral aminopyrrolidine structure was used to develop a novel derivatization reagent, (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine (1-DAPAP), for the enantiomeric separation and sensitive detection of chiral carboxylic acids using liquid chromatography-tandem mass spectrometry (LC/ESI-MS/MS). nih.gov This reagent reacts with carboxylic acids to form diastereomeric amides that can be easily separated and detected with high sensitivity. nih.gov This application demonstrates that building blocks like this compound have the potential to be modified into sophisticated tools for analytical chemistry, aiding in the study and quantification of other chiral molecules in biological samples. nih.gov
Analytical and Spectroscopic Characterization Methods in Academic Research
Advanced Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Advanced chromatographic methods are indispensable for assessing the chemical purity and, crucially, the enantiomeric excess (e.e.) of stereoisomers like (3S)-3-(Fluoromethyl)pyrrolidine hydrochloride. High-Performance Liquid Chromatography (HPLC) is the most prominent of these techniques. csfarmacie.cz
To resolve enantiomers, which possess identical physical properties in a non-chiral environment, a chiral stationary phase (CSP) is required. sigmaaldrich.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. sigmaaldrich.com For compounds like fluorinated pyrrolidines, CSPs based on derivatized polysaccharides (e.g., cellulose (B213188) or amylose) or cyclodextrins are commonly employed. lcms.cz
The determination of enantiomeric excess involves integrating the peak areas of the two enantiomers in the chromatogram. The mobile phase, often a polar organic solvent mixture, is optimized to achieve baseline separation between the enantiomers. lcms.cz Gas chromatography (GC) with a chiral stationary phase can also be used, particularly for volatile derivatives of the compound.
Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Separation
| Parameter | Description | Typical Value/Condition |
| Stationary Phase | Chiral Stationary Phase (CSP) | Cellulose or Amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H) |
| Mobile Phase | Isocratic or gradient mixture of organic solvents | Hexane/Isopropanol (B130326) with a basic or acidic additive (e.g., diethylamine) |
| Flow Rate | Rate at which the mobile phase passes through the column | 0.5 - 1.5 mL/min |
| Detection | UV detector | Typically at a low wavelength (e.g., 210 nm) where the molecule absorbs light |
| Enantiomeric Excess (e.e.) | Calculation based on peak areas of the two enantiomers | e.e. (%) = [([S] - [R]) / ([S] + [R])] x 100 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of this compound. Key NMR experiments include ¹H, ¹³C, and ¹⁹F NMR.
¹H NMR: A proton NMR spectrum would confirm the presence of the pyrrolidine (B122466) ring protons and the fluoromethyl group. The signals for the pyrrolidine protons would appear as complex multiplets due to spin-spin coupling. The protons of the fluoromethyl group (-CH₂F) would appear as a characteristic doublet due to coupling with the adjacent fluorine atom (²JHF). The presence of the hydrochloride salt would result in a broad signal for the amine proton (N-H).
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the unique carbon atoms in the molecule. The carbon of the fluoromethyl group would appear as a doublet due to one-bond coupling with fluorine (¹JCF). The carbons of the pyrrolidine ring would also be identifiable.
¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. rsc.org For this compound, the ¹⁹F NMR spectrum would be expected to show a triplet due to coupling with the two protons of the fluoromethyl group (²JHF). The chemical shift of this signal provides information about the electronic environment of the fluorine atom. ¹⁹F NMR can also be used to determine enantiomeric purity by using chiral solvating agents that induce separate signals for the two enantiomers. nih.govrsc.org
Table 2: Predicted NMR Spectroscopic Data for (3S)-3-(Fluoromethyl)pyrrolidine Moiety
| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Key Couplings |
| ¹H | Pyrrolidine CH, CH₂: 1.5 - 4.0; CH₂F: 4.0 - 5.0; NH₂⁺: 7.0 - 9.0 (broad) | ²JHF (doublet for CH₂F), various H-H couplings |
| ¹³C | Pyrrolidine C: 20 - 60; CH₂F: 75 - 90 | ¹JCF (doublet for CH₂F) |
| ¹⁹F | Dependent on standard | ²JHF (triplet) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through fragmentation analysis. For this compound, a soft ionization technique like Electrospray Ionization (ESI) would typically be used. The ESI-MS spectrum would show a prominent peak for the protonated molecule [M+H]⁺, corresponding to the mass of the free base (C₅H₁₀FN).
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high confidence. Fragmentation patterns observed in tandem MS (MS/MS) experiments can further confirm the structure. Common fragmentation pathways for the pyrrolidine ring include ring-opening and the loss of small neutral molecules. A characteristic fragmentation would be the loss of the fluoromethyl group.
Table 3: Mass Spectrometry Data for (3S)-3-(Fluoromethyl)pyrrolidine
| Parameter | Value |
| Molecular Formula | C₅H₁₀FN |
| Molecular Weight (Free Base) | 103.14 g/mol |
| Exact Mass [M+H]⁺ | 104.0870 Da |
| Primary Ionization Technique | Electrospray Ionization (ESI) |
| Expected Key Fragment | Loss of CH₂F |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within a molecule.
In the IR spectrum of this compound, characteristic absorption bands would be observed. The presence of the secondary amine hydrochloride salt would give rise to broad N-H stretching vibrations, typically in the range of 2700-3300 cm⁻¹. C-H stretching vibrations for the aliphatic pyrrolidine ring and fluoromethyl group would appear around 2850-3000 cm⁻¹. A key feature would be the C-F stretching vibration, which is typically strong and found in the 1000-1400 cm⁻¹ region.
Raman spectroscopy would provide complementary information, particularly for non-polar bonds.
Table 4: Expected Infrared Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Ammonium salt) | Stretch | 2700 - 3300 (broad) |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
| C-F | Stretch | 1000 - 1400 (strong) |
| N-H | Bend | 1500 - 1650 |
Optical Rotation and Chiroptical Spectroscopy for Stereochemical Confirmation
Since this compound is a chiral compound, techniques that measure its interaction with plane-polarized light are essential for confirming its absolute stereochemistry.
Optical rotation , measured using a polarimeter, is a fundamental property of a chiral substance. The (3S)-enantiomer is expected to rotate plane-polarized light in a specific direction (either dextrorotatory, (+), or levorotatory, (-)) with a characteristic magnitude. For comparison, the closely related compound (S)-(+)-3-Fluoropyrrolidine hydrochloride has a reported specific rotation of [α]D²⁰ = +8° (c = 1% in methanol), while its (R)-enantiomer has a value of -8.64°. sigmaaldrich.comossila.com This indicates that the (3S)-fluoromethyl analog would also be expected to have a specific rotation of a similar magnitude.
Chiroptical spectroscopy methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provide more detailed information about the stereochemical environment. A CD spectrum measures the differential absorption of left and right circularly polarized light and can be used to confirm the stereochemical configuration, often by comparison with computational models or related compounds of known stereochemistry.
Table 5: Chiroptical Properties
| Technique | Property Measured | Expected Outcome for (3S)-enantiomer |
| Polarimetry | Specific Rotation [α] | A specific, non-zero value (either + or -) |
| Circular Dichroism (CD) | Differential absorption of circularly polarized light | A characteristic CD spectrum with positive and/or negative Cotton effects |
Future Perspectives and Research Directions
Development of More Efficient and Sustainable Synthetic Routes
The advancement of synthetic methodologies is crucial for making valuable building blocks like (3S)-3-(Fluoromethyl)pyrrolidine hydrochloride more accessible for research and development. Future efforts are expected to focus on creating synthetic pathways that are not only high-yielding and stereoselective but also economically viable and environmentally sustainable.
A primary area of research will involve moving away from traditional fluorinating agents that may be hazardous or unsuitable for large-scale production. For instance, early-generation syntheses of similar fluorinated cyclic amines often relied on reagents like DAST (diethylaminosulfur trifluoride), which poses challenges for industrial application. wordpress.com Future routes will likely prioritize safer and more manageable reagents. wordpress.com A key development has been the use of modified Burgess-type reagents that allow for the transformation of trans-diols into cis-cyclic sulfamates, which can then react with sources like TBAF (tetrabutylammonium fluoride) to produce the desired trans-fluoro protected amine. wordpress.com
Another promising direction is the development of cascade or one-pot reactions to improve process efficiency. For example, improved methods for synthesizing key intermediates, such as those used for the drug Cinacalcet, have utilized cascade processes involving cross-coupling and hydrogenation reactions, along with microwave-assisted conditions to reduce reaction times. nih.gov Applying similar principles could streamline the synthesis of fluoromethylated pyrrolidines. Research into stereoselective synthesis methods, which are critical for producing optically pure compounds, will also continue to evolve, potentially using the existing pyrrolidine (B122466) ring as a starting point or employing stereoselective cyclization of acyclic precursors. mdpi.com
The table below summarizes potential areas for improvement in the synthesis of fluorinated pyrrolidines.
| Aspect of Synthesis | Traditional Approach | Future Direction | Potential Benefit |
| Fluorinating Agent | Use of hazardous reagents like DAST. wordpress.com | Employment of safer alternatives like TBAF in combination with activating agents (e.g., Burgess reagent). wordpress.com | Increased safety, scalability, and sustainability. |
| Process Efficiency | Multi-step, purification-intensive processes. | Development of cascade reactions and one-pot procedures. nih.gov | Reduced waste, lower cost, and shorter production time. |
| Stereocontrol | Chiral resolution or use of chiral pool starting materials. | Advanced asymmetric catalysis and substrate-controlled synthesis. wordpress.commdpi.com | Higher enantiomeric purity and overall yield. |
| Sustainability | Use of stoichiometric reagents and harsh conditions. | Catalytic methods (e.g., Pd catalysts), use of microwave heating, and efficient catalyst recovery. nih.gov | Lower environmental impact and improved resource efficiency. |
Exploration of Novel Derivatization and Application Pathways
This compound serves as a versatile scaffold for the synthesis of more complex molecules with tailored properties. Future research will undoubtedly focus on leveraging its unique structure to create novel derivatives for a wide range of applications, particularly in medicinal chemistry and materials science.
In drug discovery, the fluorinated pyrrolidine moiety is a valuable component. The introduction of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. researchgate.net (S)-(+)-3-Fluoropyrrolidine hydrochloride has already been used as a building block for potential inhibitors of dipeptidyl peptidase IV and for agents targeting parasitic diseases. Future work could expand on this by incorporating the (3S)-3-(fluoromethyl)pyrrolidine core into scaffolds targeting other enzymes or receptors. For instance, fluorinated pyrrolidine hybrids have shown potent and selective activity as monoamine oxidase B (MAO-B) inhibitors, suggesting potential for developing new treatments for Parkinson's disease. nih.gov
The secondary amine of the pyrrolidine ring provides a convenient handle for derivatization, allowing it to be readily attached to other molecular scaffolds through nucleophilic substitution. ossila.com This facilitates its use in creating libraries of compounds for high-throughput screening. Furthermore, derivatization is not limited to biological applications. In materials science, the incorporation of chiral fluorinated pyrrolidines into metal-organic frameworks has led to the development of perovskite ferroelectrics with enhanced thermal stability, extending their working temperature to room temperature. ossila.com Exploring the impact of the fluoromethyl group, as opposed to a single fluorine atom, on the properties of such materials is a promising research avenue.
| Field of Application | Current Use of Related Compounds | Future Opportunity for (3S)-3-(Fluoromethyl)pyrrolidine Derivatives |
| Medicinal Chemistry | Building block for enzyme inhibitors (e.g., dipeptidyl peptidase IV) and anti-parasitic agents. | Development of novel therapeutics for neurodegenerative diseases (e.g., MAO-B inhibitors) and other conditions by leveraging enhanced metabolic stability. researchgate.netnih.gov |
| Materials Science | Ligands in perovskite ferroelectrics to increase Curie temperature. ossila.com | Creation of new functional materials with tailored electronic, optical, or thermal properties. |
| Analytical Chemistry | Derivatization reagent for the sensitive detection of chiral carboxylic acids in biological samples via mass spectrometry. nih.gov | Design of new chiral selectors for chromatography or reagents for bioanalytical assays. |
| Agrochemicals | Utilized in the development of new agrochemicals with improved efficacy and stability. chemimpex.com | Synthesis of novel pesticides or herbicides with enhanced environmental profiles. |
Advancements in Fluorine Chemistry Applied to Pyrrolidines
The field of fluorine chemistry is continuously evolving, providing new tools and methods that can be applied to the synthesis and modification of fluorinated heterocycles like pyrrolidines. nih.gov Future research will likely see the application of cutting-edge fluorination and fluoromethylation techniques to create these structures with greater precision and efficiency.
Recent breakthroughs include visible-light-mediated fluorination, which allows reactions to proceed under mild conditions and with high selectivity, often without the need for large quantities of catalysts. nih.gov The selective fluorination of C(sp³)–H bonds is another area of intense research, which could potentially offer novel synthetic routes to fluorinated pyrrolidines by directly modifying the pyrrolidine ring. nih.govresearchgate.net
While many methods focus on introducing a single fluorine atom, the development of efficient fluoromethylation reactions is particularly relevant. The trifluoromethyl group (-CF3) is common in pharmaceuticals, and reagents for its introduction are well-established. mdpi.com However, the synthesis of monofluoromethyl (-CH2F) and difluoromethyl (-CHF2) analogues remains a challenge. acs.org Future research will likely focus on developing new reagents and catalytic systems for the direct and stereoselective introduction of the fluoromethyl group onto the pyrrolidine scaffold. This could involve innovative transition metal-catalyzed cross-coupling reactions or organocatalytic approaches. mdpi.com
Interdisciplinary Research Opportunities Utilizing the Compound as a Synthetic Platform
The versatility of this compound makes it an ideal platform for interdisciplinary research, bridging organic synthesis with medicinal chemistry, materials science, and chemical biology.
One significant opportunity lies in the development of probes for chemical biology and molecular imaging. The incorporation of fluorine-18 (B77423) (¹⁸F), a positron-emitting isotope, is a cornerstone of Positron Emission Tomography (PET), a powerful in vivo imaging technique used in drug discovery and clinical diagnostics. researchgate.net Developing efficient methods to label the fluoromethyl group of the title compound with ¹⁸F would create a valuable synthon for generating novel PET imaging agents. This would require collaboration between synthetic chemists, radiochemists, and biomedical researchers to design, synthesize, and evaluate these tracers for visualizing biological processes or the distribution of drugs in the body.
Another interdisciplinary frontier is the intersection of peptide chemistry and fluorine chemistry. Fluorinated prolines are known to influence the conformation and stability of peptides and proteins. acs.org Using this compound as a precursor to fluorinated proline analogues could enable protein engineers and biochemists to design peptides with enhanced therapeutic properties or to study protein folding and interactions with greater control.
Finally, the unique electronic properties of the C-F bond can be exploited in the design of novel catalysts and ligands for asymmetric synthesis. Research in this area would involve a collaboration between synthetic organic chemists and computational chemists to design and screen fluorinated pyrrolidine-based ligands for various metal-catalyzed reactions, potentially leading to new synthetic methods with improved selectivity and efficiency.
Q & A
Q. What are the key synthetic routes for (3S)-3-(Fluoromethyl)pyrrolidine hydrochloride, and how are reaction conditions optimized?
The synthesis typically involves fluorination of pyrrolidine derivatives using agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. Key steps include:
- Fluorination : Introducing fluorine at the 3-position via electrophilic fluorination .
- Salt Formation : Conversion to the hydrochloride salt using HCl in a polar solvent (e.g., ethanol) . Optimization focuses on yield and purity through:
- Catalytic Hydrogenation : To reduce byproducts.
- Crystallization : For purification, often using ethanol/water mixtures .
Q. How is the stereochemical integrity of this compound maintained during synthesis?
Stereochemical control is achieved via:
Q. What analytical techniques are essential for characterizing fluorinated pyrrolidine derivatives?
Key methods include:
- NMR Spectroscopy : NMR confirms fluorine incorporation and position; / NMR assess purity and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and isotopic patterns .
- X-ray Crystallography : Resolves absolute configuration for chiral centers .
Advanced Research Questions
Q. How does fluorination at the 3-position influence the compound’s reactivity and metabolic stability?
Fluorination impacts:
- Lipophilicity : Enhances membrane permeability (logP increase by ~0.5 units) .
- Metabolic Stability : Reduces oxidative degradation via cytochrome P450 enzymes due to C-F bond strength .
- Electronic Effects : Fluorine’s electronegativity alters pKa of adjacent groups (e.g., amine pKa shifts by ~1 unit), affecting solubility and binding .
Q. What strategies resolve contradictions in reported biological activity data for fluorinated pyrrolidines?
Discrepancies arise from:
- Assay Variability : Use standardized enzyme inhibition protocols (e.g., fixed ATP concentrations for kinase assays) .
- Structural Analogs : Compare with derivatives like 3-(difluoromethyl)pyrrolidine to isolate fluorine’s role .
- Metabolite Screening : LC-MS identifies degradation products that may interfere with activity .
Q. What computational methods predict the interaction of this compound with biological targets?
Advanced approaches include:
- Molecular Dynamics (MD) Simulations : Assess binding stability to receptors (e.g., G-protein-coupled receptors) over 100-ns trajectories .
- Docking Studies : AutoDock Vina or Schrödinger Suite predict binding poses and affinity (ΔG values) .
- QSAR Models : Correlate substituent effects (e.g., Hammett σ values) with activity .
Q. How can synthetic byproducts be minimized during large-scale production?
Strategies involve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
